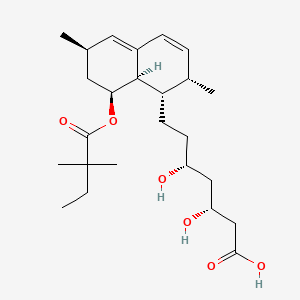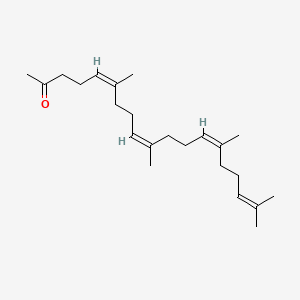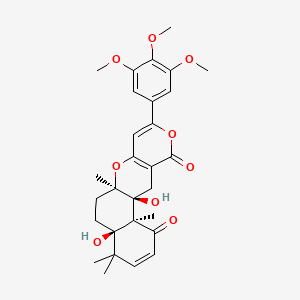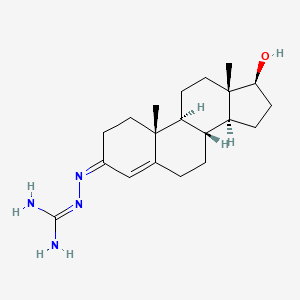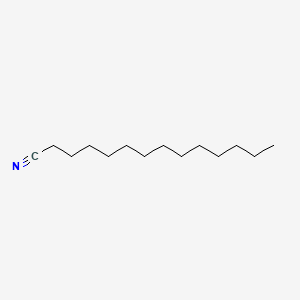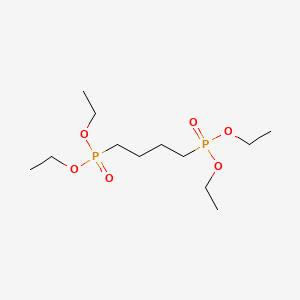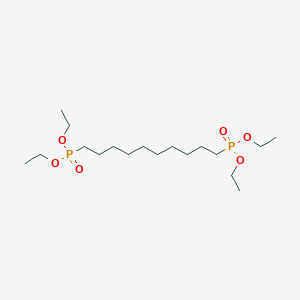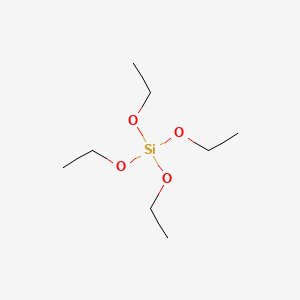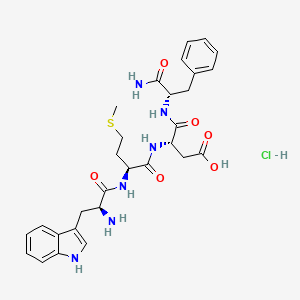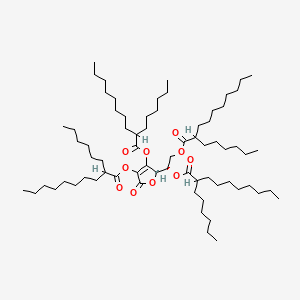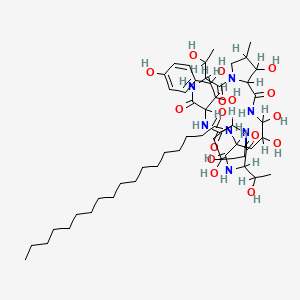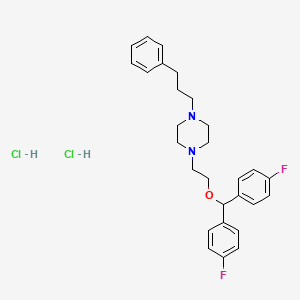
Dihidrocloruro de vanoxerina
Descripción general
Descripción
Tiene una fórmula molecular de C28H32F2N2O • 2HCl y un peso molecular de 523.5 g/mol . Este compuesto es conocido por su potente inhibición del transportador de dopamina (DAT), convirtiéndolo en una herramienta valiosa en el estudio de los procesos neurológicos y trastornos relacionados con la dopamina .
Aplicaciones Científicas De Investigación
El dihidrocloruro de GBR 12909 tiene una amplia gama de aplicaciones de investigación científica:
Química: En química, se utiliza como un compuesto de referencia para estudiar las relaciones estructura-actividad de los inhibidores del transportador de dopamina.
Biología: En biología, se utiliza para estudiar el papel de la dopamina en varios procesos fisiológicos, incluida la neurotransmisión y el comportamiento.
Medicina: En medicina, se utiliza para investigar los posibles efectos terapéuticos de los inhibidores del transportador de dopamina en el tratamiento de trastornos neurológicos como la enfermedad de Parkinson y el trastorno por déficit de atención e hiperactividad (TDAH).
Mecanismo De Acción
El dihidrocloruro de GBR 12909 ejerce sus efectos inhibiendo el transportador de dopamina (DAT). Esta inhibición previene la recaptación de dopamina en las neuronas presinápticas, lo que lleva a un aumento de los niveles de dopamina extracelular. El compuesto se une al DAT con alta afinidad, bloqueando la función del transportador y, por lo tanto, mejorando la señalización dopaminérgica. Este mecanismo es similar al de la cocaína, pero el dihidrocloruro de GBR 12909 tiene una duración de acción más larga y menos efectos conductuales negativos .
Análisis Bioquímico
Biochemical Properties
Vanoxerine dihydrochloride has been shown to interact with several enzymes and proteins. It is a highly selective dopamine transporter antagonist, meaning it binds and blocks the dopamine transporter, inhibiting dopamine reuptake . This property has led to its investigation as a potential treatment for cocaine addiction . Additionally, it has been identified as a new CDK2/4/6 inhibitor , indicating that it interacts with these cyclin-dependent kinases, which play critical roles in cell cycle progression .
Cellular Effects
In human hepatocellular carcinoma cells, vanoxerine dihydrochloride treatment has been shown to cause G1-arrest, induce apoptosis, and reduce the expressions of CDK2/4/6, cyclin D/E, retinoblastoma protein (Rb), as well as the phosphorylation of CDK2/4/6 and Rb . It has also been shown to block cardiac ion channels at a cellular level .
Molecular Mechanism
Vanoxerine dihydrochloride exerts its effects at the molecular level through several mechanisms. As a dopamine transporter antagonist, it binds and blocks the dopamine transporter, inhibiting dopamine reuptake . As a CDK2/4/6 inhibitor, it reduces the expressions of CDK2/4/6, cyclin D/E, retinoblastoma protein (Rb), as well as the phosphorylation of CDK2/4/6 and Rb .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vanoxerine dihydrochloride have been observed over time. For example, in human hepatocellular carcinoma cells, the effects of vanoxerine dihydrochloride on cell cycle profiles were determined after treatment for 6, 12, or 24 hours .
Dosage Effects in Animal Models
In animal models, the effects of vanoxerine dihydrochloride have been observed to vary with different dosages. In a study involving BALB/C nude mice subcutaneously xenografted with Huh7 cells, vanoxerine dihydrochloride injection for 21 days produced significant anti-tumor activity .
Metabolic Pathways
As a dopamine transporter antagonist, it is likely involved in the dopamine metabolic pathway .
Transport and Distribution
Vanoxerine dihydrochloride is capable of crossing the blood-brain barrier and distributing to several organs such as fat tissue, lungs, liver, and the gastrointestinal tract .
Subcellular Localization
Given its ability to cross the blood-brain barrier and its interactions with various enzymes and proteins, it is likely that it is distributed throughout various compartments within the cell .
Métodos De Preparación
La síntesis del dihidrocloruro de GBR 12909 implica varios pasos:
Materiales de Partida: La síntesis comienza con la preparación de 1-(2-Bis(4-fluorofenil)metoxi)etil)-4-(3-fenilpropil)piperazina.
Condiciones de Reacción: El compuesto se sintetiza a través de una serie de reacciones que involucran el uso de reactivos como cloruro de 4-fluorobencilo, piperazina y bromuro de fenilpropilo. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza.
Producción Industrial: A escala industrial, la síntesis del dihidrocloruro de GBR 12909 implica el uso de reactores de gran escala y sistemas de purificación para producir el compuesto en cantidades a granel.
Análisis De Reacciones Químicas
El dihidrocloruro de GBR 12909 experimenta varios tipos de reacciones químicas:
Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en el anillo de piperazina, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo fenilpropilo, lo que resulta en la formación de análogos reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución, especialmente en los grupos fluorofenilo, lo que lleva a la formación de derivados sustituidos.
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como hidruro de litio y aluminio, y varios agentes halogenantes. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar la selectividad y el rendimiento.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios análogos oxidados, reducidos y sustituidos del dihidrocloruro de GBR 12909.
Comparación Con Compuestos Similares
El dihidrocloruro de GBR 12909 es único entre los inhibidores del transportador de dopamina debido a su alta selectividad y larga duración de acción. Compuestos similares incluyen:
Vanoxerina (GBR 12909): La vanoxerina es un inhibidor competitivo, potente y altamente selectivo de la recaptación de dopamina con propiedades similares al dihidrocloruro de GBR 12909.
El dihidrocloruro de GBR 12909 destaca por su alta afinidad por el transportador de dopamina y su capacidad para producir efectos duraderos con menos consecuencias conductuales negativas.
Propiedades
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-3,5-6,8-15,28H,4,7,16-22H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBSKSYCRFWIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34Cl2F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042570 | |
| Record name | Vanoxerine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67469-78-7 | |
| Record name | Vanoxerine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanoxerine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VANOXERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWO1IP03EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


